(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid
Description
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a pyrazole-derived carboxylic acid characterized by a 3,5-dimethyl-substituted pyrazole ring with an acetyl group at the 4-position and an acetic acid moiety at the N1 position.
Properties
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAAGCCBFNEUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390323 | |
| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890092-87-2 | |
| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid typically involves the cyclocondensation of hydrazine with a β-diketone, followed by subsequent functionalization steps. One common method includes the reaction of 3,5-dimethylpyrazole with acetic anhydride to introduce the acetyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various alkyl or aryl derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid, exhibit notable antimicrobial properties. A study conducted by Kale et al. synthesized various pyrazole derivatives and evaluated their antimicrobial activity against different pathogens. Some derivatives demonstrated moderate activity compared to standard antibiotics like ciprofloxacin, suggesting potential for development as antimicrobial agents .
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. The compound's structure allows it to interact with biological targets involved in inflammatory pathways, making it a candidate for further investigation in pain management therapies. Research has shown that similar compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .
Antitumor Activity
Emerging studies have highlighted the potential of pyrazole-based compounds in cancer treatment. The ability of these compounds to induce apoptosis (programmed cell death) in cancer cells has been documented, positioning them as promising candidates for anticancer drug development. Further research is necessary to elucidate the mechanisms underlying these effects and to optimize their efficacy against various cancer types .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Chemical and Pharmaceutical Research, several new pyrazole derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in treating bacterial infections .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of pyrazole derivatives similar to this compound. The results demonstrated a reduction in inflammatory markers in vitro, supporting the compound's potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The acetyl and dimethyl groups may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole Core : A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Substituents: 3,5-Dimethyl groups: Enhance steric bulk and influence electronic properties. Acetic acid side chain: Provides a carboxylic acid group for solubility and hydrogen bonding.
Synthesis :
The compound can be synthesized via cyclocondensation of acetylacetone with hydrazine derivatives, followed by acetylation and subsequent coupling with bromoacetic acid. Similar methods are described in and , where acetylacetone reacts with hydrazides or amines in acetic acid under reflux .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid with structurally related pyrazole-acetic acid derivatives:
Physicochemical Differences
- Lipophilicity: The acetyl group increases logP compared to non-acetylated analogs (e.g., the compound in ).
- Solubility : The acetic acid moiety ensures moderate aqueous solubility, whereas ethyl or fluorinated substituents () reduce polarity .
Biological Activity
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid (CAS Number: 890092-87-2) is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This article reviews the biological activities of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.20 g/mol
- IUPAC Name : 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid
- Purity : 95% .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. Its structure suggests potential anti-inflammatory and antimicrobial properties, as well as implications in cancer treatment.
1. Anticancer Activity
Studies have shown that pyrazole derivatives can possess significant anticancer properties. For instance:
- Mechanism of Action : Pyrazole compounds often function by inhibiting specific kinases involved in cancer cell proliferation and survival pathways. The presence of the acetyl group enhances the compound's ability to interact with these targets.
- Case Studies :
- A study demonstrated that related pyrazole compounds inhibited the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Another investigation reported that compounds containing similar structures exhibited antiproliferative activity against lung and colorectal cancer cells .
2. Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects:
- Research Findings : Certain studies have indicated that pyrazole derivatives can act as selective COX-2 inhibitors, which are crucial in mediating inflammatory responses.
- IC₅₀ Values : In vitro assays have shown that some derivatives exhibit IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac sodium .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
Comparative Analysis
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Limited evidence |
| Pazopanib | High | N/A | N/A |
| Ruxolitinib | High | Moderate | N/A |
| Other Pyrazoles | Variable | Variable | High |
Future Directions
Ongoing research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To understand the detailed pathways through which this compound exerts its biological effects.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, and how can data discrepancies be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Infrared (IR) spectroscopy are critical for structural elucidation. For example, IR can confirm the presence of acetyl (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) groups . Discrepancies in NMR data (e.g., unexpected splitting patterns) may arise from tautomerism in the pyrazole ring or solvent effects. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) is advised .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A typical approach involves condensation of acetylacetone with hydrazine derivatives to form the pyrazole core, followed by alkylation with bromoacetic acid. For example, refluxing 3,5-dimethylpyrazole with bromoacetic acid in a polar solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) yields the target compound . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : Based on structural analogs, this compound may exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of dust. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic structure, identifying nucleophilic sites (e.g., pyrazole N-atoms or carboxylate oxygen) for metal coordination. Studies on similar pyrazole-acetic acid derivatives show preferential binding to transition metals (e.g., Cu²⁺, Zn²⁺) via the carboxylate group, forming stable coordination polymers . Experimental validation via X-ray crystallography (using SHELXL for refinement) is critical .
Q. What strategies resolve contradictions in biological activity data for pyrazole-acetic acid derivatives?
- Methodological Answer : Inconsistent bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Reproduce assays under standardized protocols (e.g., CLSI guidelines) and characterize impurities via HPLC-MS. For example, acetyl group hydrolysis under acidic conditions can generate inactive byproducts; stability studies (TGA/DSC) under varying pH/temperature are recommended .
Q. How can synthetic byproducts from alkylation reactions be minimized?
- Methodological Answer : Competing N- vs. O-alkylation can occur during the reaction of pyrazole with bromoacetic acid. Optimize reaction conditions by:
- Using anhydrous solvents (e.g., THF) to suppress hydrolysis.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Monitoring progress via thin-layer chromatography (TLC) to terminate the reaction at ~90% conversion, avoiding over-alkylation .
Q. What advanced techniques characterize the compound’s role in material science applications?
- Methodological Answer : Pyrazole-acetic acid derivatives are used as ligands in metal-organic frameworks (MOFs). Techniques include:
- Single-crystal X-ray diffraction to determine MOF topology.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- Surface area analysis (BET) to evaluate porosity. For example, coordination polymers with Cu²⁺ exhibit microporous structures suitable for gas storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
